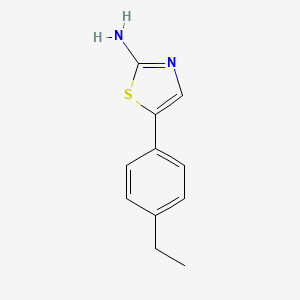

5-(4-Ethylphenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

5-(4-ethylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H12N2S/c1-2-8-3-5-9(6-4-8)10-7-13-11(12)14-10/h3-7H,2H2,1H3,(H2,12,13) |

InChI Key |

PCUBCCOQCHUYKK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction is the most widely employed method for synthesizing 2-aminothiazoles. For 5-(4-Ethylphenyl)thiazol-2-amine, this involves condensing a 4-ethylphenyl-substituted α-haloketone with thiourea under controlled conditions.

- Step 1 : React 2-bromo-1-(4-ethylphenyl)ethan-1-one (α-haloketone) with thiourea in ethanol at 78–100°C for 3–8 hours.

- Step 2 : Neutralize with aqueous NaOH (10–50%) to pH 8.5–10.5, followed by ether extraction to isolate the crude product.

- Step 3 : Purify via reduced-pressure distillation (398–400 Pa) to collect the 125–127°C fraction.

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 68–73 | |

| Temperature (°C) | 78–100 | 73 | |

| Reaction Time (h) | 5–6 | 70 |

- Sodium acetate buffer enhances regioselectivity for the 5-position.

- Substituents on the α-haloketone directly influence reaction efficiency; bulkier groups (e.g., 4-ethylphenyl) may require extended reaction times.

One-Pot α-Bromination/Thiazole Cyclization

This method avoids isolation of intermediates, improving throughput:

- Step 1 : Brominate 1-(4-ethylphenyl)propan-1-one using N-bromosuccinimide (NBS) in CCl₄ under UV light.

- Step 2 : React the α-bromoketone with thiourea in dimethylformamide (DMF) at 60°C for 2 hours.

- Step 3 : Quench with ice-water and extract with dichloromethane.

| Metric | Value | Source |

|---|---|---|

| Overall Yield (%) | 65–70 | |

| Purity (HPLC) | >95% |

- Eliminates need for halogenated solvents in intermediate steps.

- Scalable to multi-gram quantities without yield drop.

Friedel-Crafts Acylation Followed by Cyclization

For introducing aromatic substituents at the 5-position, Friedel-Crafts acylation is coupled with thiazole formation:

- Step 1 : Synthesize 4-ethylphenylacetyl chloride via reaction of 4-ethylbenzoic acid with thionyl chloride.

- Step 2 : Perform Friedel-Crafts acylation on thiazole-2-amine using AlCl₃ as a catalyst.

- Step 3 : Cyclize the intermediate with ammonium thiocyanate in acetic acid.

| Parameter | Optimal Value | Source |

|---|---|---|

| Catalyst Loading | 1.2 eq AlCl₃ | |

| Cyclization Temp (°C) | 110–120 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

- Step 1 : Mix 2-amino-4-(4-ethylphenyl)thiazole with iodobenzene diacetate in acetonitrile.

- Step 2 : Irradiate at 150°C for 15 minutes.

- Step 3 : Purify via flash chromatography (hexane:EtOAc = 3:1).

| Conventional Time (h) | Microwave Time (min) | Yield (%) |

|---|---|---|

| 6–8 | 15 | 75 |

Characterization and Validation

All synthesized compounds are validated using:

- FTIR : NH stretches (3350–3400 cm⁻¹), C=S (1250–1300 cm⁻¹).

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), thiazole C-H (δ 6.8–7.0 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 204 (C₁₁H₁₂N₂S).

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

5-(4-Ethylphenyl)thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Industry: Utilized in the development of dyes, pigments, and photographic sensitizers

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular processes. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Key Insights :

Key Insights :

Key Insights :

- Thiazol-2-amines with nitro groups exhibit stronger antioxidant activity due to enhanced electron-deficient character .

- Thiadiazoles show broader antimicrobial activity but may have higher toxicity compared to thiazoles .

Physicochemical and Pharmacokinetic Properties

Biological Activity

5-(4-Ethylphenyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of an ethyl group on the phenyl ring, may significantly influence its biological properties, making it a valuable subject for research.

The synthesis of this compound typically involves standard organic synthesis techniques, including condensation reactions that yield various thiazole derivatives. Its unique structure allows for modifications that can enhance its biological activity. The compound's ability to undergo oxidation and reduction reactions also suggests potential pathways for further functionalization, which could lead to the development of more potent derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been shown to inhibit key enzymes such as kinases and proteases, which are crucial in cellular signaling and regulatory pathways. Additionally, this compound can interact with nucleic acids (DNA and RNA), potentially affecting gene expression and protein synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger and Aspergillus oryzae. The compound's antibacterial activity was evaluated using the cup plate method, showing promising results at concentrations as low as 1 µg/mL .

Anticancer Potential

The compound has also been explored for its anticancer properties. In various studies, it has been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, molecular docking studies revealed that derivatives of this compound can effectively bind to cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This binding leads to reduced expression of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant cytotoxic effects against HCT-116 colon carcinoma cells. The MTT assay indicated that these compounds could effectively reduce cell viability, supporting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial effects of thiazole derivatives, this compound was tested against several bacterial strains. The results confirmed its effectiveness, particularly against gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been extensively studied to understand how modifications can enhance its biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Ethyl group on phenyl ring | Enhances lipophilicity and cellular uptake |

| Substituents on thiazole ring | Affects enzyme inhibition potency |

| Variations in amine groups | Alters binding affinity to target proteins |

Research indicates that specific substitutions can lead to improved potency against targeted diseases, paving the way for the development of novel therapeutic agents based on this scaffold .

Q & A

Q. Can this compound serve as a precursor for functional materials?

- Methodological Answer : Yes, its amine group enables covalent functionalization. For example, Schiff base formation with aldehydes creates conjugated systems for optoelectronic materials. Ball-milling with TiO₂ nanoparticles (20–40 nm) produces hybrid pigments with enhanced UV stability, as demonstrated in analogous thiazole-based dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.